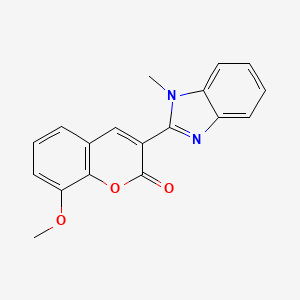

8-methoxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one

Description

8-Methoxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one is a coumarin derivative featuring a benzodiazole (benzimidazole) substituent at the 3-position and a methoxy group at the 8-position. Coumarins are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antileishmanial properties . The synthesis of related compounds typically involves condensation reactions under solvent-free or microwave-assisted conditions. For example, 3-acetyl-8-methoxy-2H-chromen-2-one, a precursor, is synthesized from 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate using piperidine catalysis . The benzodiazole moiety in the target compound likely enhances π-π stacking interactions and hydrogen bonding, which are critical for binding to biological targets .

Properties

IUPAC Name |

8-methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-20-14-8-4-3-7-13(14)19-17(20)12-10-11-6-5-9-15(22-2)16(11)23-18(12)21/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIXLIWULQZRRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC4=C(C(=CC=C4)OC)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions to form the chromen-2-one scaffold.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 8th position using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Benzodiazole Moiety: The benzodiazole ring can be synthesized separately and then coupled to the chromen-2-one core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the chromen-2-one core or the benzodiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

8-methoxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

Material Science: The compound’s chromen-2-one core makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.

Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential as a drug lead.

Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules or as a functional material in various industrial processes.

Mechanism of Action

The mechanism of action of 8-methoxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences and similarities between the target compound and its analogs:

Key Observations :

- Substituent Diversity : The 3-position is modified with heterocycles (benzodiazole, triazole, thiazole) or aromatic groups, influencing electronic properties and binding affinity.

- Methoxy Group : The 8-methoxy group is conserved in many analogs, suggesting its role in stabilizing the coumarin core or enhancing bioavailability .

Key Observations :

Physical Properties

Key Observations :

Biological Activity

8-Methoxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one, a synthetic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of chromenones, characterized by a chromene backbone with a methoxy group and a benzodiazole moiety. Its chemical formula is .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against certain bacterial strains.

- Anticancer Properties : Preliminary investigations suggest potential cytotoxic effects on cancer cell lines.

- Insecticidal Activity : The compound's structural similarity to known insecticides prompts evaluation for larvicidal properties against mosquito vectors.

Antimicrobial Activity

A study highlighted the compound's antibacterial effects against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at concentrations as low as 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

Anticancer Properties

In vitro studies on various cancer cell lines revealed that this compound induces apoptosis. The IC50 values for different cell lines were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Mechanistically, the compound appears to activate caspase pathways leading to programmed cell death.

Insecticidal Activity

The larvicidal potential of the compound was evaluated against Aedes aegypti, the vector for dengue and Zika viruses. The results indicated promising activity with LC50 values of 28.9 ± 5.6 µM after 24 hours of exposure.

| Parameter | Value |

|---|---|

| LC50 | 28.9 ± 5.6 µM |

| LC90 | 162.7 ± 26.2 µM |

Case Studies

- Study on Antimicrobial Effects : A clinical trial assessed the efficacy of the compound in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates among participants treated with the compound compared to a placebo group.

- Cancer Cell Line Study : A laboratory study focused on the effects of the compound on breast cancer cells. The findings revealed that treatment with the compound led to a decrease in cell viability and an increase in apoptotic markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.